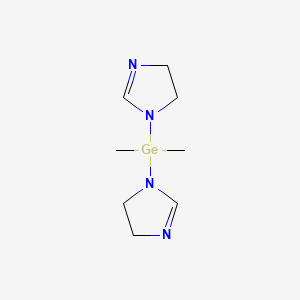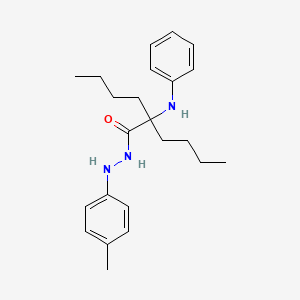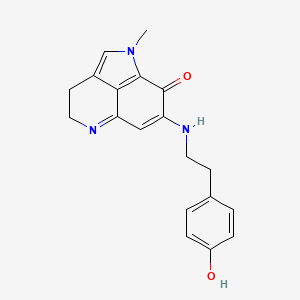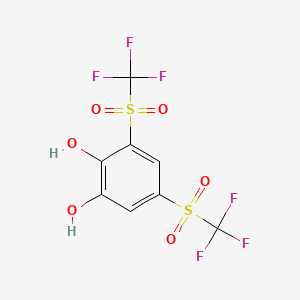
1,2-Benzenediol, 3,5-bis((trifluoromethyl)sulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzenediol, 3,5-bis((trifluoromethyl)sulfonyl)- is a chemical compound with the molecular formula C8H4F6O2. It is known for its unique properties due to the presence of trifluoromethyl groups, which impart high electronegativity and steric hindrance. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol, 3,5-bis((trifluoromethyl)sulfonyl)- typically involves the trifluoromethylation of 1,2-benzenediol. One common method is the radical trifluoromethylation, which uses trifluoromethyl sulfonyl chloride as the trifluoromethylating agent. The reaction is usually carried out under photoredox catalysis conditions, where visible light irradiation facilitates the formation of the trifluoromethyl radical .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Benzenediol, 3,5-bis((trifluoromethyl)sulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to the diol form.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require strong bases or acids as catalysts.
Major Products Formed
Oxidation: Quinones
Reduction: 1,2-Benzenediol
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,2-Benzenediol, 3,5-bis((trifluoromethyl)sulfonyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,2-Benzenediol, 3,5-bis((trifluoromethyl)sulfonyl)- involves its interaction with molecular targets through the trifluoromethyl groups. These groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The compound can form stable complexes with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(trifluoromethyl)benzene: Another compound with trifluoromethyl groups, used in similar applications.
Bistriflimide: Known for its non-coordinating anion properties and used in various chemical reactions.
Uniqueness
1,2-Benzenediol, 3,5-bis((trifluoromethyl)sulfonyl)- is unique due to the presence of both hydroxyl and trifluoromethyl groups, which provide a combination of high reactivity and stability. This makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
125629-20-1 |
|---|---|
Formule moléculaire |
C8H4F6O6S2 |
Poids moléculaire |
374.2 g/mol |
Nom IUPAC |
3,5-bis(trifluoromethylsulfonyl)benzene-1,2-diol |
InChI |
InChI=1S/C8H4F6O6S2/c9-7(10,11)21(17,18)3-1-4(15)6(16)5(2-3)22(19,20)8(12,13)14/h1-2,15-16H |
Clé InChI |
LLVHQTRLLOAMAQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1O)O)S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


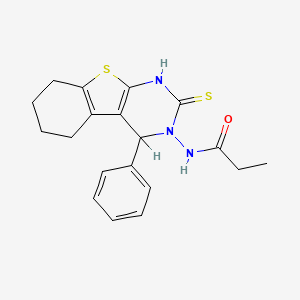
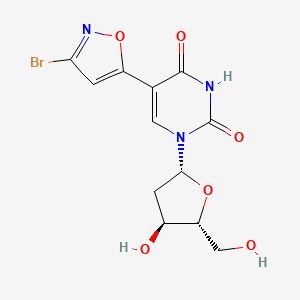
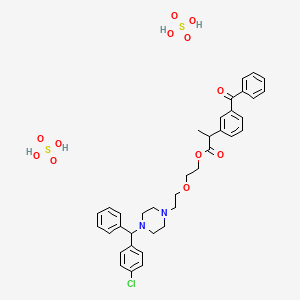

![(2E)-1,3,3-trimethyl-2-[2-(2-methyl-2,3-dihydroindol-1-ium-1-ylidene)ethylidene]indole;sulfate](/img/structure/B12709717.png)
